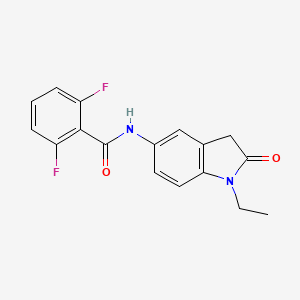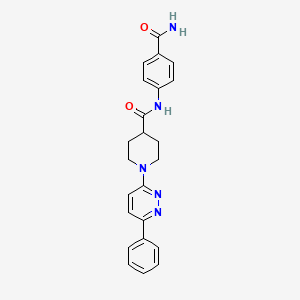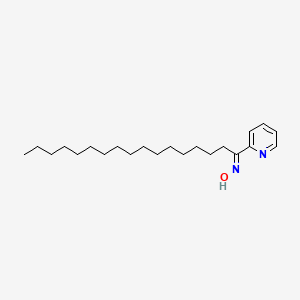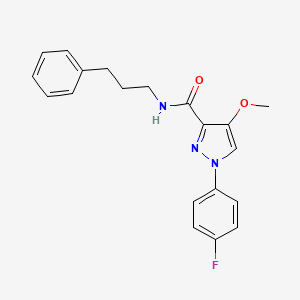![molecular formula C27H25ClN4O3S B2794965 N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide CAS No. 866013-57-2](/img/no-structure.png)
N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a useful research compound. Its molecular formula is C27H25ClN4O3S and its molecular weight is 521.03. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Comparison of Properties
The synthesis of substituted thieno[3,2-d]pyrimidines and their comparison with positionally isomeric thienopyrimidinones and benzo isosteres have been explored, highlighting their physicochemical properties and potential biological activities. These studies suggest that the position of the sulfur atom significantly influences their electronic spectra and biological profiles (Zadorozhny, Turov, & Kovtunenko, 2010).
Antimicrobial Evaluation
Research has been conducted on the antimicrobial evaluation of thieno[2,3-d]pyrimidine derivatives, revealing moderate activity against S. aureus, E. coli, and B. subtilis. These findings indicate a potential for developing new antibacterial agents from thieno[2,3-d]pyrimidine structures (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, & Georgiyants, 2022).
Antitumor Activity
The synthesis and evaluation of the antitumor activity of thieno[3,2-d]pyrimidine derivatives have been a significant area of research. Some compounds have shown promising anticancer activity against various cancer cell lines, highlighting the potential for thieno[3,2-d]pyrimidine derivatives as antitumor agents (Hafez & El-Gazzar, 2017).
Dual Inhibition of Enzymes
There's also research on compounds that act as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating the therapeutic potential of thieno[2,3-d]pyrimidine derivatives in cancer treatment. These studies underscore the significance of the thieno[2,3-d]pyrimidine scaffold in the design of new antitumor agents (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide involves the reaction of 2-chlorobenzylamine with 2-cyanobenzaldehyde to form an imine intermediate, which is then reacted with 2-thiopheneacetic acid to form the desired product.", "Starting Materials": [ "2-chlorobenzylamine", "2-cyanobenzaldehyde", "2-thiopheneacetic acid" ], "Reaction": [ "Step 1: React 2-chlorobenzylamine with 2-cyanobenzaldehyde in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Add 2-thiopheneacetic acid to the reaction mixture and heat under reflux to form the desired product, N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide." ] } | |
Numéro CAS |
866013-57-2 |
Nom du produit |
N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide |
Formule moléculaire |
C27H25ClN4O3S |
Poids moléculaire |
521.03 |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-6-[1-[(2-cyanophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C27H25ClN4O3S/c28-22-11-6-5-9-20(22)17-30-24(33)12-2-1-7-14-31-26(34)25-23(13-15-36-25)32(27(31)35)18-21-10-4-3-8-19(21)16-29/h3-6,8-11,13,15H,1-2,7,12,14,17-18H2,(H,30,33) |
Clé InChI |
NITNUKOVKVBMNK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4C#N)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2794885.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(4-methoxyphenyl)propanamido)benzofuran-2-carboxamide](/img/structure/B2794888.png)
![2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2794889.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2794890.png)

![N-(4-acetylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2794893.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2794896.png)
![N-benzhydryl-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2794899.png)



![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794905.png)